molecular formula C3H7NaO3S3 B039975 Unithiol CAS No. 4076-02-2

Unithiol

Cat. No. B039975
CAS RN: 4076-02-2
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-UHFFFAOYSA-M
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Description

Unithiol, also known as DMPS (2,3-dimercaptopropanol-sulfonic acid), is a dimercapto chelating agent that is a water-soluble analog of BAL . It is used in the treatment of poisoning by several heavy metals, principally mercury, arsenic, and lead .


Synthesis Analysis

The synthesis and metal-binding properties of 2,3-dimercaptopropane-1-sulfonic acid were reported by Petrunkin in Kiev in 1956 . By 1958, the agent had become available in the former Soviet Union as a pharmaceutical known as unithiol for the treatment of poisoning by certain heavy metals, particularly arsenic and mercury .


Molecular Structure Analysis

Unithiol (C3H7NaO3S3; molecular weight 210 g/mol) is a crystalline solid that is freely soluble in water . It normally crystallizes as a monohydrate .


Chemical Reactions Analysis

Unithiol forms stable binary complexes with many heavy metals in vitro . The precise structure of its complexes with metals in vivo is a topic of ongoing investigation . IR spectroscopy showed that unithiol disulfide derivatives accelerated the reaction between acetaldehyde and dopamine .


Physical And Chemical Properties Analysis

Unithiol is a crystalline solid that is freely soluble in water . It normally crystallizes as a monohydrate . The thiol groups are relatively stable but become increasingly subject to oxidation under alkaline conditions (pH >7) .

Scientific Research Applications

Inhibition of Metallo-β-Lactamases

Unithiol has been found to inhibit metallo-β-lactamases, which are enzymes that inactivate β-lactam antibiotics . This is particularly important as numerous Gram-negative bacteria have become resistant to β-lactams, the most widely used class of antibacterial drugs . Unithiol acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 .

Treatment of Carbapenem-Resistant Gram-Negative Bacterial Infections

Unithiol has been repurposed for the treatment of carbapenem-resistant Gram-negative bacterial infections . It inhibits natural metallo-β-lactamases NDM-1 and VIM-2 produced by carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .

Drug Repurposing

Drug repurposing is a prospective approach for finding new targets for drugs already approved for use . Unithiol, known as a detoxifying antidote, has been repurposed for its inhibitory potency against metallo-β-lactamases .

Reducing Radiation Hazard

Unithiol has been used for reducing the radiation hazard of renal scintigraphy with Chlormerodrin203Hg.

Treatment of Skin Reactions

Skin reactions are the most common side effect reported for unithiol . Although this is not a direct application, it is an important consideration in the use of Unithiol in scientific research and clinical settings.

Structural Analysis

The 3D full atom structures of unithiol complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling . This allows for a deeper understanding of how Unithiol interacts with these enzymes at a molecular level.

Safety And Hazards

Unithiol is generally regarded as a safe and well-tolerated therapy . Rapid intravenous injection may have a vasodilatory effect causing transient hypotension . For this reason, intravenous injections should be administered slowly over 15–20 min .

properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPAWQCCGEWTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-61-3 (parent cpd)
Record name Unithiol
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DSSTOX Substance ID

DTXSID40958410
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name 2,3-Dimercapto-1-propanesulfonic acid sodium salt
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Product Name

Unithiol

CAS RN

4076-02-2, 37260-06-3
Record name Unithiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Record name Sodium 2,3-dimercaptopropanesulphonate
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Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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